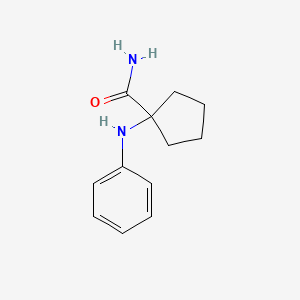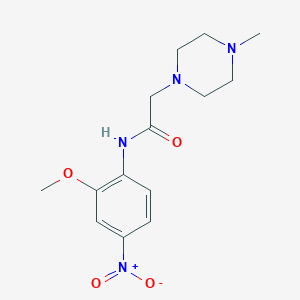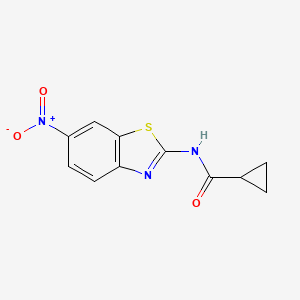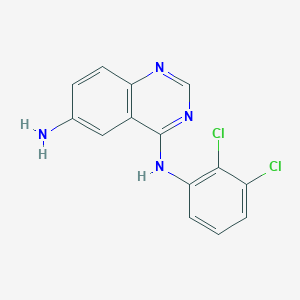
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn immense attention due to their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . For 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine, a common synthetic route involves the reaction of 2,3-dichloroaniline with 2-cyanobenzaldehyde under specific conditions to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale catalytic hydrogenations and other processes that ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases, transcription factors, receptors, and ion channels . This compound has been shown to inhibit mitochondrial complex I, leading to reduced mitochondrial respiration and the release of reactive oxygen species . These actions contribute to its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
Comparison with Similar Compounds
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593): A potent inhibitor of mitochondrial complex I with similar biological activities.
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based anticancer drug.
Uniqueness: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . Its unique structure allows for targeted inhibition of mitochondrial complex I, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H10Cl2N4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-10-2-1-3-12(13(10)16)20-14-9-6-8(17)4-5-11(9)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
InChI Key |
CQBGKWCDIQNEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


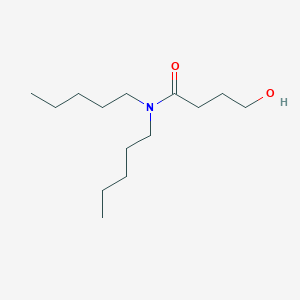
![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
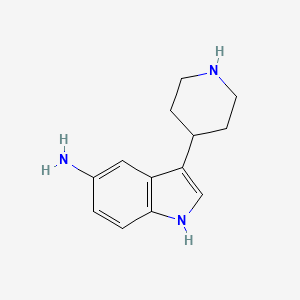
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)

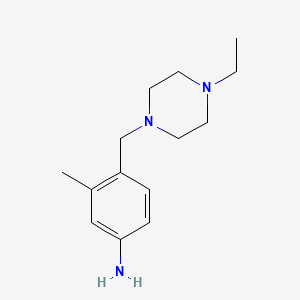
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

